N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide
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Overview
Description
N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide is a chemical compound with the molecular formula C18H18ClNO. This compound is characterized by the presence of a chlorophenyl group, an ethyl chain, and a cyclopropylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide typically involves the reaction of 4-chlorophenylethylamine with 2-cyclopropylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorophenyl)ethyl]-3-methoxybenzamide
- N-[2-(4-Chlorophenyl)ethyl]-4-methylbenzamide
- N-[2-(4-Chlorophenyl)ethyl]-2-fluorobenzamide
Uniqueness
N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
918867-70-6 |
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Molecular Formula |
C18H18ClNO |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-cyclopropylbenzamide |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-5-13(6-10-15)11-12-20-18(21)17-4-2-1-3-16(17)14-7-8-14/h1-6,9-10,14H,7-8,11-12H2,(H,20,21) |
InChI Key |
CIPNAAGEBMXTFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2C(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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